molecular formula C11H15N3O B1319213 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89731-99-7

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1319213
CAS No.: 89731-99-7
M. Wt: 205.26 g/mol
InChI Key: UUNXEKKBPSVUQE-UHFFFAOYSA-N
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Description

“5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide” is a type of indole derivative . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide derivatives have been studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation include specific chain lengths and electron-withdrawing groups, impacting the binding affinity and cooperativity with the CB1 receptor. This research suggests potential for these compounds in modulating CB1 receptor activity, with implications for therapeutic applications (Khurana et al., 2014).

Oligomerization and Chemical Synthesis

Studies have shown that indole derivatives, including compounds similar to this compound, can react with thiols to form various oligomers and adducts. These reactions have been explored for the synthesis of complex chemical structures, indicating the potential of these compounds in chemical synthesis and material science applications (Mutulis et al., 2008).

Development of Pyrimido[5,4-b]indole Derivatives

Research involving methyl 3-amino-1H-indole-2-carboxylates, which are structurally related to this compound, has led to the formation of 5H-pyrimido[5,4-b]indole derivatives. These compounds have potential applications in medicinal chemistry and drug development due to their unique structural properties (Shestakov et al., 2009).

Biochemical Analysis

Biochemical Properties

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as alkaline phosphatase, which is involved in dephosphorylation reactions . The interaction of this compound with these enzymes can influence their activity, leading to changes in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . The impact of this compound on these processes can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators . Additionally, this compound can influence gene expression by binding to specific transcription factors or regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that the effects of this compound on cellular function can persist, but may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The metabolism of this compound can affect metabolic flux and the levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The localization of this compound can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNXEKKBPSVUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598708
Record name 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89731-99-7
Record name 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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